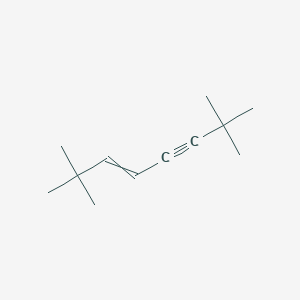
2,2,7,7-tetramethyloct-3-en-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes both an alkene and an alkyne functional group, making it a subject of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-tetramethyloct-3-en-5-yne typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method involves the reaction of 2,2,7,7-tetramethyl-3-octyne with a suitable alkene under controlled conditions . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,7,7-Tetramethyloct-3-en-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the alkyne and alkene groups to form saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), tetrahydrofuran (THF)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,7,7-Tetramethyloct-3-en-5-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2,7,7-tetramethyloct-3-en-5-yne exerts its effects involves interactions with specific molecular targets and pathways. The presence of both alkene and alkyne groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,7,7-Tetramethyl-3-octyne
- 2,2,7,7-Tetramethyl-3-octene
- 2,2,7,7-Tetramethyl-3,5-octadiyne
Uniqueness
2,2,7,7-Tetramethyloct-3-en-5-yne is unique due to its combination of alkene and alkyne functional groups within the same molecule. This dual functionality provides it with distinct reactivity and versatility in chemical reactions compared to its similar compounds .
Propriétés
Numéro CAS |
55682-74-1 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
2,2,7,7-tetramethyloct-3-en-5-yne |
InChI |
InChI=1S/C12H20/c1-11(2,3)9-7-8-10-12(4,5)6/h7,9H,1-6H3 |
Clé InChI |
SJKGMWBQDQMRKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=CC#CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
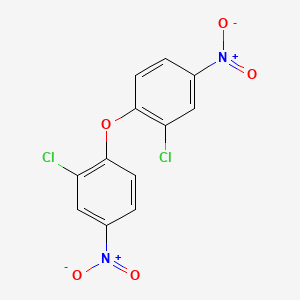
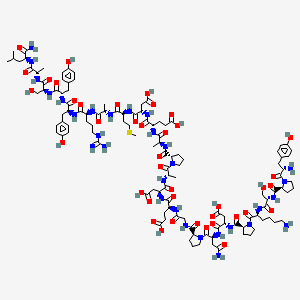
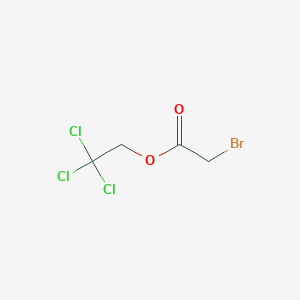
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)


![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
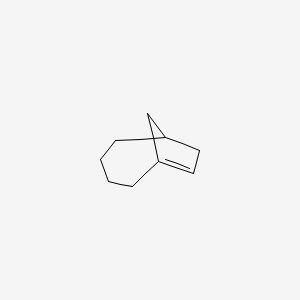
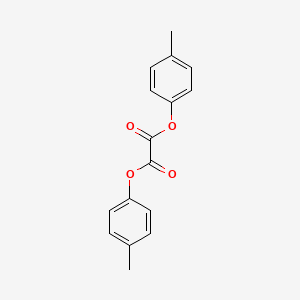
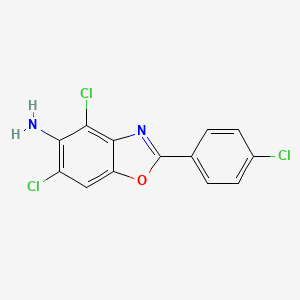
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide](/img/structure/B13815561.png)

